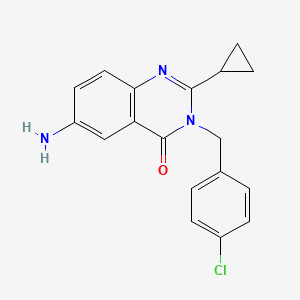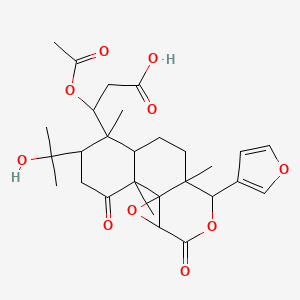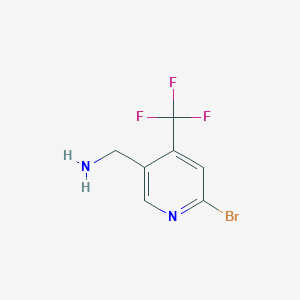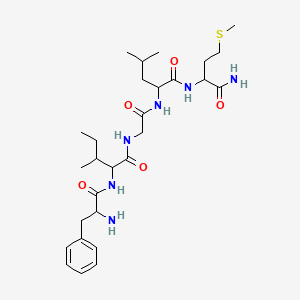
rel-(2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rel-(2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid: is a chemical compound that belongs to the morpholine family. This compound is characterized by its morpholine ring, which is substituted with a tert-butoxycarbonyl group and a carboxylic acid group. The stereochemistry of the compound is defined by the (2S,6S) configuration, indicating the specific spatial arrangement of the substituents around the morpholine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate diol with ammonia or a primary amine under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the morpholine ring through an alkylation reaction. This can be accomplished using a methylating agent such as methyl iodide in the presence of a base.
Protection of the Amino Group: The amino group at the 4-position of the morpholine ring is protected using a tert-butoxycarbonyl (Boc) protecting group. This is typically done by reacting the morpholine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced at the 2-position of the morpholine ring through a carboxylation reaction. This can be achieved by reacting the morpholine derivative with carbon dioxide in the presence of a base.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as described above. the process is optimized for large-scale production, which involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: The carboxylic acid group can be reduced to form corresponding alcohols or aldehydes.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of derivatives with different protecting groups or functional groups.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Utilized in the study of enzyme-substrate interactions and protein-ligand binding.
- Serves as a building block for the synthesis of biologically active compounds.
Medicine:
- Investigated for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its role in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry:
- Applied in the production of specialty chemicals and advanced materials.
- Used in the formulation of agrochemicals and other industrial products.
作用机制
The mechanism of action of rel-(2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is primarily determined by its ability to interact with specific molecular targets. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with target molecules, leading to changes in their structure and function. The pathways involved in these interactions include enzyme inhibition, receptor modulation, and signal transduction.
相似化合物的比较
rel-(2S,6S)-4-(tert-butoxycarbonyl)-6-ethylmorpholine-2-carboxylic acid: Similar structure with an ethyl group instead of a methyl group.
rel-(2S,6S)-4-(tert-butoxycarbonyl)-6-propylmorpholine-2-carboxylic acid: Similar structure with a propyl group instead of a methyl group.
rel-(2S,6S)-4-(tert-butoxycarbonyl)-6-isopropylmorpholine-2-carboxylic acid: Similar structure with an isopropyl group instead of a methyl group.
Uniqueness: The uniqueness of rel-(2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid lies in its specific stereochemistry and the presence of the tert-butoxycarbonyl protecting group
属性
分子式 |
C22H38N2O10 |
|---|---|
分子量 |
490.5 g/mol |
IUPAC 名称 |
(2S,6S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid;(2R,6R)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |
InChI |
InChI=1S/2C11H19NO5/c2*1-7-5-12(6-8(16-7)9(13)14)10(15)17-11(2,3)4/h2*7-8H,5-6H2,1-4H3,(H,13,14)/t2*7-,8-/m10/s1 |
InChI 键 |
NKZCVHCFBGERAY-SRPOWUSQSA-N |
手性 SMILES |
C[C@@H]1CN(C[C@@H](O1)C(=O)O)C(=O)OC(C)(C)C.C[C@H]1CN(C[C@H](O1)C(=O)O)C(=O)OC(C)(C)C |
规范 SMILES |
CC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C.CC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride](/img/structure/B12296000.png)

![17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12296015.png)
![tert-butyl 4'-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexane]-4(5H)-carboxylate](/img/structure/B12296024.png)
![3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane](/img/structure/B12296027.png)
![3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid](/img/structure/B12296036.png)
![3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane](/img/structure/B12296037.png)
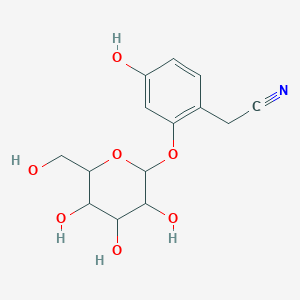
![3-O-tert-butyl 5-O-(4,13-diacetyloxy-2-benzoyloxy-1-hydroxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-16-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12296045.png)
